1,1,1,1-Tetrachloro-N,N-diethyl-lambda~5~-phosphanamine
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Overview
Description
1,1,1,1-Tetrachloro-N,N-diethyl-lambda~5~-phosphanamine: is a chemical compound with the molecular formula C4H10Cl4NP It contains a phosphorus atom bonded to four chlorine atoms and a nitrogen atom, which is further bonded to two ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,1-Tetrachloro-N,N-diethyl-lambda~5~-phosphanamine typically involves the reaction of phosphorus pentachloride (PCl5) with diethylamine (C4H11N). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
PCl5+C4H11N→C4H10Cl4NP+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to optimize the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,1,1,1-Tetrachloro-N,N-diethyl-lambda~5~-phosphanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl groups, alkyl groups, or amines.
Oxidation Reactions: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction Reactions: Reduction can lead to the formation of lower oxidation state phosphorus compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, alcohols, and amines. The reactions are typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted phosphoramines.
Oxidation Reactions: Products include phosphine oxides and other oxidized phosphorus compounds.
Reduction Reactions: Products include phosphines and other reduced phosphorus compounds.
Scientific Research Applications
1,1,1,1-Tetrachloro-N,N-diethyl-lambda~5~-phosphanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1,1-Tetrachloro-N,N-diethyl-lambda~5~-phosphanamine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and other molecules. These interactions can lead to changes in the chemical and physical properties of the target molecules, influencing their reactivity and function.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,1-Tetrachloro-N,N-dimethyl-lambda~5~-phosphanamine
- 1,1,1,1-Tetrachloro-N,N-diethylphosphoramide
- 1,1,1,1-Tetrachloro-N,N-dipropyl-lambda~5~-phosphanamine
Comparison
1,1,1,1-Tetrachloro-N,N-diethyl-lambda~5~-phosphanamine is unique due to its specific substitution pattern and the presence of ethyl groups. This structural feature can influence its reactivity, solubility, and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
64265-89-0 |
---|---|
Molecular Formula |
C4H10Cl4NP |
Molecular Weight |
244.9 g/mol |
IUPAC Name |
N-ethyl-N-(tetrachloro-λ5-phosphanyl)ethanamine |
InChI |
InChI=1S/C4H10Cl4NP/c1-3-9(4-2)10(5,6,7)8/h3-4H2,1-2H3 |
InChI Key |
KJVPZHICJNDOKK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
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